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molecular formula C11H13BrFNO B1291958 4-(5-Bromo-2-fluorobenzyl)morpholine CAS No. 488799-67-3

4-(5-Bromo-2-fluorobenzyl)morpholine

Cat. No. B1291958
M. Wt: 274.13 g/mol
InChI Key: LHWHXDWETOZZBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06960598B2

Procedure details

To 5-bromo-2-fluorobenzaldehyde (2.50 g, 12 mmol) and morpholine (1.61 mL, 1.61 g, 18 mmol) in 1,2-dichloroethane (100 mL) was added sodium triacetoxyborohydride (5.21 g, 2.5 mmol) portionwise with stirring at room temperature over 5 min. The mixture was stirred under nitrogen for 1 h, then 2 N sodium hydroxide solution (100 mL) was added, and the mixture was stirred for a further 5 min. The biphasic mixture was separated, and the aqueous layer was washed with dichloromethane (2×75 mL). The combined organic layers were washed with saturated sodium chloride solution (1×50 mL) and were concentrated in vacuo. The crude product was purified by flash chromatography on silica gel, eluting with 75% diethyl ether in isohexane (+1% triethylamine), to yield 4-(5-bromo-2-fluorobenzyl)morpholine (3.18 g, 94%).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1.61 mL
Type
reactant
Reaction Step One
Quantity
5.21 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:10])=[C:6]([CH:9]=1)[CH:7]=O.[NH:11]1[CH2:16][CH2:15][O:14][CH2:13][CH2:12]1.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].[OH-].[Na+]>ClCCCl>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:10])=[C:6]([CH:9]=1)[CH2:7][N:11]1[CH2:16][CH2:15][O:14][CH2:13][CH2:12]1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
BrC=1C=CC(=C(C=O)C1)F
Name
Quantity
1.61 mL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
5.21 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at room temperature over 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred under nitrogen for 1 h
Duration
1 h
STIRRING
Type
STIRRING
Details
the mixture was stirred for a further 5 min
Duration
5 min
CUSTOM
Type
CUSTOM
Details
The biphasic mixture was separated
WASH
Type
WASH
Details
the aqueous layer was washed with dichloromethane (2×75 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with saturated sodium chloride solution (1×50 mL)
CONCENTRATION
Type
CONCENTRATION
Details
were concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography on silica gel
WASH
Type
WASH
Details
eluting with 75% diethyl ether in isohexane (+1% triethylamine)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
BrC=1C=CC(=C(CN2CCOCC2)C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.18 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 96.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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